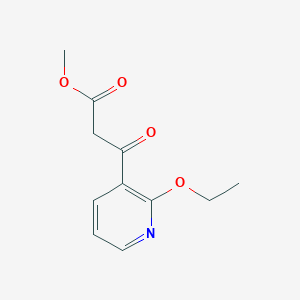
Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate
Overview
Description
“Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, and an ester group, which is a carboxylic acid derivative .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR, and MS, as well as single crystal X-ray diffraction .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The pyridine ring could undergo electrophilic substitution, and the ester could undergo reactions such as hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the functional groups present in the molecule. For example, the presence of the pyridine ring would likely make the compound somewhat basic .Scientific Research Applications
1. Anticancer Properties
Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate has shown potential in cancer treatment. For example, ruthenium compounds, including those with a related structure, have been synthesized and evaluated for their cytotoxic activity against tumor cells, showing promise as potential antitumor compounds (Almeida et al., 2021).
2. Antimicrobial Activity
This compound has also been utilized in the synthesis of new antimicrobial agents. For instance, novel compounds derived from this chemical structure have been synthesized and evaluated for their antimicrobial activities, providing new avenues for developing treatments against various microbial infections (Hassanin & Ibrahim, 2012).
3. Synthesis of Heterocycles
The compound plays a significant role in the synthesis of heterocyclic compounds. It has been used in reactions to form various heterocyclic structures, demonstrating its versatility in organic synthesis and the development of new chemical entities (Pokhodylo et al., 2010).
4. Optical and Electronic Applications
In the field of optical and electronic materials, derivatives of this compound have been studied for their electronic structure and nonlinear optical properties. These studies contribute to the development of new materials for various technological applications (Halim & Ibrahim, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11-8(5-4-6-12-11)9(13)7-10(14)15-2/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUSALHWDNIFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-ethoxypyridin-3-yl)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1391631.png)
![2-[(4-Nitrophenyl)thio]thiophene](/img/structure/B1391632.png)
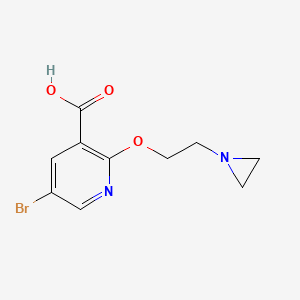
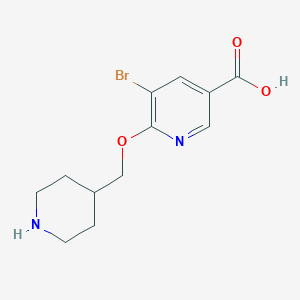
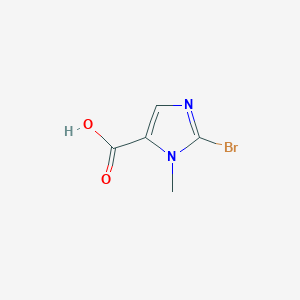

![3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1391645.png)

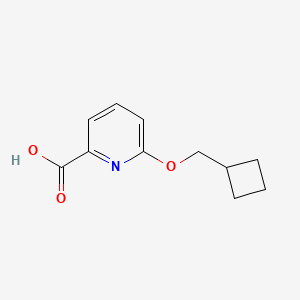

![Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate](/img/structure/B1391650.png)
![Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1391651.png)

![Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate](/img/structure/B1391653.png)